molecular formula C8H12O3 B15342829 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde CAS No. 4105-60-6

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde

Cat. No.: B15342829
CAS No.: 4105-60-6
M. Wt: 156.18 g/mol
InChI Key: AMXAGLAPRRVGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is characterized by the presence of a dioxolane ring, a vinyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde typically involves the reaction of D-threo-Pent-1-enitol with acetone under acidic conditions to form the dioxolane ring . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.

Major Products Formed

    Oxidation: 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid.

    Reduction: 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group may also participate in reactions that modify cellular pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid
  • 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-methanol
  • 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxamide

Uniqueness

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde is unique due to its combination of a dioxolane ring, a vinyl group, and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXAGLAPRRVGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557154
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-60-6
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.